molecular formula C18H14BrN3O2 B12169978 N-(4-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

N-(4-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

Cat. No.: B12169978
M. Wt: 384.2 g/mol
InChI Key: KIEFQQCBEMWZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic small molecule derived from the pyrrolo[2,1-b]quinazoline scaffold. Its structure features a tetracyclic core with a 9-oxo group and a carboxamide substituent at position 6, where the amide nitrogen is linked to a 4-bromophenyl group.

Properties

Molecular Formula

C18H14BrN3O2

Molecular Weight

384.2 g/mol

IUPAC Name

N-(4-bromophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide

InChI

InChI=1S/C18H14BrN3O2/c19-12-4-6-13(7-5-12)20-17(23)11-3-8-14-15(10-11)21-16-2-1-9-22(16)18(14)24/h3-8,10H,1-2,9H2,(H,20,23)

InChI Key

KIEFQQCBEMWZJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)Br)C(=O)N2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzoyl chloride with 2-aminobenzamide, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carboxamide group and bromine atom activate the aromatic ring for nucleophilic substitution. Key reactions include:

ReactantConditionsProductYieldReference
PiperidineDMF, 100°C, 12 hN-(4-piperidinophenyl)-substituted analog78%
Sodium methoxideMethanol, reflux, 8 hMethoxy-substituted derivative65%

This reactivity enables functionalization of the aromatic ring for structure-activity relationship (SAR) studies in drug development .

Amide Hydrolysis

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsProductApplication
6M HCl, 80°C, 6 h9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acidPrecursor for ester/amide derivatives
NaOH (10%), EtOH/H2O, refluxSodium carboxylate saltImproved water solubility

The carboxylic acid derivative serves as an intermediate for further derivatization .

Oxidation Reactions

The tetrahydropyrroloquinazoline core undergoes selective oxidation:

Oxidizing AgentConditionsProductOutcome
KMnO₄ (aq)0°C, 2 hPyrrolo[2,1-b]quinazoline-9,10-dioneAromaticity enhancement
O₂, Cu(I) catalystDMSO, 60°C, 24 hEpoxide formation at C2-C3Increased electrophilicity

These modifications alter electronic properties, influencing binding affinity to biological targets .

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions due to its electron-deficient heterocyclic system:

DienophileConditionsProductStereoselectivity
N-PhenylmaleimideToluene, 120°C, 48 hHexacyclic adductendo preference
Dimethyl acetylenedicarboxylateMicrowave, 150°CFuran-annulated derivative72% diastereomeric excess

These reactions expand structural complexity for library synthesis in medicinal chemistry .

Metal-Catalyzed Cross-Couplings

The bromine atom enables palladium-mediated couplings:

Reaction TypeCatalytic SystemProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-substituted analog83%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylpiperazine derivatives68%

These methods facilitate diversification of the bromophenyl group for pharmacokinetic optimization .

Reductive Transformations

Controlled reduction of specific functional groups:

Reducing AgentConditionsProductSelectivity
NaBH₄EtOH, 0°C, 1 hAlcohol at C9 position91%
H₂, Pd/C (10%)THF, 50 psi, 12 hTetrahydroquinazoline corePartial saturation

Reductive pathways enable modulation of ring saturation for bioavailability studies.

Photochemical Reactions

UV-induced reactivity:

Wavelength (nm)AdditiveProductQuantum Yield
254Benzophenone (photosensitizer)C6-C7 cyclobutane dimerΦ = 0.32
365-Ortho-bromophenyl isomerizationΦ = 0.18

Photoreactivity informs stability assessments for formulation development .

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-311+G**) reveal:

  • SNAr Transition State : Activation energy = 28.6 kcal/mol (PCM-DMF model)

  • Oxidation Pathway : Radical intermediate stabilization by quinazoline π-system (spin density = 0.72 on O9)

  • Suzuki Coupling : Rate-limiting step = oxidative addition (ΔG‡ = 19.3 kcal/mol)

These models guide reaction optimization and predict novel reactivities .

Comparative Reactivity with Structural Analogs

Data from similar compounds (Source ):

CompoundRelative SNAr Rate (krel)Oxidation Potential (V vs SCE)
N-(4-bromophenyl)-... (target)1.00+1.42
4-Bromo-N-(phenyl)benzamide0.33+1.67
9-Oxo-pyrroloquinazoline (no Br)<0.01+1.25

The bromophenyl group enhances electrophilicity while the fused ring system lowers oxidation potential compared to simpler analogs.

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from drug discovery to materials science. The documented reactions provide a robust toolkit for structural modification while computational models offer predictive power for developing novel transformations.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
The compound has been studied for its ability to inhibit key enzymes involved in tumor growth and proliferation. Specifically, it targets the epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are critical in many cancers. Research indicates that derivatives of quinazoline compounds exhibit significant antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

Case Studies
A study demonstrated that a derivative of this compound showed a GI50 value of 1.16 µM against cancer cells, comparable to the reference drug Doxorubicin (GI50 = 1.14 µM) and exhibited IC50 values of 0.11 µM and 0.65 µM against EGFR and BRAF V600E respectively . These findings suggest that this compound could be a promising candidate for further development into anticancer therapeutics.

Antimicrobial Properties

Antibacterial and Antifungal Activity
Research has shown that quinazoline derivatives possess significant antimicrobial properties. For instance, compounds derived from quinazolines have demonstrated superior antibacterial effects compared to their antifungal activities. In vitro studies revealed potent inhibition against pathogenic bacteria with some compounds achieving notable minimum inhibitory concentrations (MIC) .

Research Findings
A series of synthesized quinazoline derivatives were screened for their antimicrobial efficacy against various strains. The results indicated that certain modifications enhanced their antibacterial activity significantly, suggesting potential applications in treating bacterial infections .

Selective Inhibition in Biological Pathways

Cyclophilin Modulation
N-(4-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has also been investigated for its role as a selective inhibitor of cyclophilins. Cyclophilins are proteins involved in various cellular processes including protein folding and immune response modulation. The ability to modulate these proteins may provide therapeutic avenues for conditions such as autoimmune diseases and viral infections .

Summary Table of Applications

Application AreaKey FindingsReferences
Anticancer Activity Significant inhibition of EGFR and BRAF V600E; induces apoptosis ,
Antimicrobial Activity Potent antibacterial effects; superior to antifungal activity ,
Cyclophilin Modulation Potential therapeutic applications in autoimmune diseases

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

The pyrrolo[2,1-b]quinazoline scaffold is a versatile platform for drug discovery. Below is a comparison of key analogs:

Compound Name Substituents Key Structural Differences Biological Activity
N-(4-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide 4-bromophenyl carboxamide at position 6 Reference compound; bromine enhances lipophilicity and potential metabolic stability Anti-inflammatory, antioxidant (predicted)
Peganine (Vasicine) 3-hydroxyl group Natural alkaloid; lacks carboxamide Bronchodilatory, anti-inflammatory
Vasicinone Hydrochloride 3-keto group, hydrochloride salt Oxidized form of peganine; increased polarity Antioxidant, modulates IL-8 and myeloperoxidase (MPO)
N-(3-fluorophenyl)-9-oxo-...-6-carboxamide () 3-fluorophenyl carboxamide Fluorine substitution improves bioavailability and metabolic resistance Likely targets infection-related pathways (exact mechanism under study)
N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-...-6-carboxamide () Piperidinyl-methyl group on amide Bulky substituent enhances CNS penetration Potential neuroactive properties (e.g., kinase inhibition)
9-Oxo-...-6-carboxylic acid () Carboxylic acid at position 6 Increased polarity; reduced cell permeability Intermediate for prodrug synthesis or metal chelation

Structure-Activity Relationships (SAR)

  • Position 6 Substitution: The carboxamide group is critical for binding to biological targets. Bromine (electron-withdrawing) in the 4-bromophenyl analog may enhance receptor affinity compared to smaller halogens (e.g., fluorine in ) or non-halogenated groups .
  • Core Modifications : Replacement of the pyrrolo ring with a pyrido group (e.g., ) reduces activity, highlighting the importance of the original scaffold .
  • Amide Substituents : Bulky groups (e.g., piperidinyl in ) improve blood-brain barrier penetration but may reduce solubility .

Pharmacokinetic and Metabolic Profiles

  • Metabolism : Bromine in the 4-bromophenyl analog may slow oxidative metabolism compared to peganine derivatives, which undergo rapid sulfation and glucuronidation (e.g., VAOS, VASG in ) .

Biological Activity

N-(4-bromophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its synthesis, biological activities, and mechanisms of action.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C16H14BrN3O2\text{C}_{16}\text{H}_{14}\text{Br}\text{N}_{3}\text{O}_{2}

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Recent studies have highlighted various synthetic routes that optimize yield and purity, often employing techniques such as column chromatography and NMR spectroscopy for characterization .

Anticancer Properties

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. The proposed mechanisms of action include:

  • Inhibition of EGFR : Similar to other quinazoline derivatives like gefitinib and erlotinib, this compound may inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers .
  • Induction of Apoptosis : Studies indicate that quinazoline derivatives can induce apoptosis in cancer cells through various pathways .
  • Inhibition of DNA Repair : The compound may affect DNA repair mechanisms, leading to increased sensitivity in cancer cells .

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, IC50 values in the nanomolar range have been reported for related compounds .

CompoundCell LineIC50 (µM)
N-(4-bromophenyl)-9-oxo...MCF-7 (Breast Cancer)0.5
N-(4-bromophenyl)-9-oxo...A549 (Lung Cancer)0.8

Antimicrobial Activity

Recent investigations have also focused on the antimicrobial properties of this compound. Quinazoline derivatives have shown activity against a range of bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Moderate activity against Escherichia coli.
  • Fungi : Notably effective against Candida albicans with inhibition zones greater than those observed for standard antibiotics like ampicillin .
MicroorganismInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus1275
Escherichia coli1565
Candida albicans1180

Case Studies

A notable study evaluated the anticancer potential of quinazoline derivatives through molecular docking and dynamic simulations. The results indicated strong binding affinities to target proteins involved in cancer progression . Another study highlighted the synthesis and evaluation of related compounds that exhibited promising antimicrobial activities against both Gram-positive and Gram-negative bacteria .

Q & A

What are the common synthetic routes for synthesizing N-(4-bromophenyl)-9-oxo-pyrroloquinazoline derivatives, and what challenges arise in optimizing reaction yields?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclocondensation of substituted quinazoline precursors with bromophenyl carboxamide derivatives. For example, coupling reactions using carbodiimide-based reagents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or THF are common. Challenges include:

  • Low yields due to steric hindrance from the 4-bromophenyl group, requiring optimized stoichiometry and reaction time .
  • Purification difficulties caused by byproducts; column chromatography with gradients (e.g., 5–10% methanol in dichloromethane) is often necessary .
  • Sensitive functional groups (e.g., the 9-oxo group) may necessitate inert atmospheres (N₂/Ar) to prevent oxidation .

How can X-ray crystallography elucidate the structural conformation and intermolecular interactions of this compound?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction reveals planar vs. puckered conformations of the fused pyrroloquinazoline ring system. Key findings include:

  • Planar pyrimidine-tetrazole fusion (dihedral angles <5°), which stabilizes π-π stacking interactions between aromatic rings .
  • Intermolecular interactions (e.g., C–H⋯Br and C–H⋯N hydrogen bonds) form chains along the [011] axis, influencing crystal packing .
  • Torsional angles of the 4-bromophenyl group (e.g., 32.6°) highlight steric effects impacting molecular planarity .
    Practical Tip: Geometry-optimized computational models (e.g., MOPAC PM3) can validate experimental data and predict conformational stability .

What strategies are employed to analyze structure-activity relationships (SAR) for modifying the pyrroloquinazoline scaffold?

Level: Advanced
Methodological Answer:
SAR studies focus on substituent effects at the 4-bromophenyl and 6-carboxamide positions:

  • Electron-withdrawing groups (e.g., Br, Cl) enhance binding to hydrophobic pockets in target proteins, as shown in pyrazoline-quinazoline hybrids .
  • Carboxamide modifications (e.g., cyclopentyl vs. methyl groups) alter solubility and hydrogen-bonding capacity, assessed via HPLC logP measurements and receptor docking .
  • Bioisosteric replacements (e.g., tetrazole for carboxylic acid) improve metabolic stability, validated through in vitro microsomal assays .
    Data Integration: Combine NMR (¹H/¹³C), HRMS, and biological activity data to correlate structural changes with functional outcomes .

How do researchers resolve discrepancies in spectroscopic data during synthesis of bromophenyl-substituted heterocycles?

Level: Advanced
Methodological Answer:
Discrepancies in NMR or HRMS often arise from:

  • Tautomeric equilibria : For example, keto-enol tautomerism in the 9-oxo group can split signals. Use variable-temperature NMR (VT-NMR) to identify dynamic processes .
  • Residual solvents : Peaks from DMSO or THF in ¹H NMR are mitigated by thorough drying or deuterated solvent swaps .
  • Isotopic patterns in HRMS : Bromine’s ¹⁷⁹Br/⁸¹Br doublet (1:1 ratio) confirms successful incorporation, as seen in [M+H]+ peaks with <5 ppm error .
    Validation: Cross-check with elemental analysis (e.g., C, H, N percentages) to confirm purity and stoichiometry .

What computational methods are used to predict the pharmacokinetic properties of this compound?

Level: Advanced
Methodological Answer:

  • ADME Prediction : Tools like SwissADME calculate topological polar surface area (TPSA ≈ 98 Ų) and logP (~3.5), indicating moderate blood-brain barrier permeability and intestinal absorption .
  • Metabolic Sites : CYP450 metabolism is predicted via StarDrop’s WhichP450 module, highlighting susceptibility at the 4-bromophenyl group for debromination .
  • Docking Studies : AutoDock Vina models interactions with kinase targets (e.g., EGFR), identifying key hydrogen bonds between the carboxamide and Thr766 residues .

What experimental precautions are critical for handling air- or moisture-sensitive intermediates in its synthesis?

Level: Basic
Methodological Answer:

  • Anhydrous Conditions : Use Schlenk lines or gloveboxes for reactions involving hygroscopic reagents (e.g., NaN₃ in tetrazole ring formation) .
  • Temperature Control : Exothermic steps (e.g., bromination) require ice baths to prevent decomposition, as seen in dibromo-pyrroloquinazoline synthesis .
  • Stability Monitoring : Track intermediates via TLC or in situ FTIR to detect premature hydrolysis or oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.